molecular formula C8H12O2 B12086840 (R)-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one CAS No. 110793-80-1

(R)-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one

Cat. No.: B12086840
CAS No.: 110793-80-1
M. Wt: 140.18 g/mol
InChI Key: BUGGYMCPMUQOPG-SSDOTTSWSA-N
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Description

®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one is a chiral lactone compound with a unique structure that includes a furan ring and a butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular cyclization of a hydroxy acid or ester under acidic or basic conditions. The reaction conditions often include the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a diketone or other oxidized derivatives.

    Reduction: The compound can be reduced to form a dihydrofuran or tetrahydrofuran derivative.

    Substitution: The butenyl side chain can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce dihydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.

Medicine

In medicine, ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furan ring and butenyl side chain play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one: The enantiomer of the compound, which may have different biological activities and properties.

    5-(But-3-en-1-yl)tetrahydrofuran-2(3H)-one: A reduced form of the compound with a saturated furan ring.

    5-(But-3-en-1-yl)furan-2(3H)-one: A related compound with a different oxidation state of the furan ring.

Uniqueness

®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one is unique due to its chiral nature and the presence of both a furan ring and a butenyl side chain

Properties

CAS No.

110793-80-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(5R)-5-but-3-enyloxolan-2-one

InChI

InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h2,7H,1,3-6H2/t7-/m1/s1

InChI Key

BUGGYMCPMUQOPG-SSDOTTSWSA-N

Isomeric SMILES

C=CCC[C@@H]1CCC(=O)O1

Canonical SMILES

C=CCCC1CCC(=O)O1

Origin of Product

United States

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